REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N:9]=CN(C)C)=[N:4][C:5]([OH:8])=[N:6][CH:7]=1.[CH2:14]([N:19]=[C:20]=[O:21])[CH2:15][CH2:16][CH2:17][CH3:18]>C(Cl)Cl>[NH2:9][C:3]1[C:2]([F:1])=[CH:7][N:6]([C:20]([NH:19][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:21])[C:5](=[O:8])[N:4]=1
|
Name
|
N′-(5-fluoro-2-hydroxy-pyrimidin-4-yl)-N,N-dimethylformamidine
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1)O)N=CN(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.194 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)N=C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a solution that
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a solid residue that
|
Type
|
CUSTOM
|
Details
|
was purified by reverse phase chromatography (gradient, CH3CN/H2O)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1F)C(=O)NCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.022 g | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |